molecular formula C19H13FN2O2S B11114185 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine

5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine

Cat. No.: B11114185
M. Wt: 352.4 g/mol
InChI Key: JJCMKGPRWFZMGJ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a fluorine atom at the para position of the phenyl ring (C5) and a 2-methoxyphenoxy group at the C4 position. Thieno[2,3-d]pyrimidines are heterocyclic compounds with a fused thiophene-pyrimidine core, known for their pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities . The structural uniqueness of this compound lies in the combination of electron-withdrawing (4-fluorophenyl) and electron-donating (2-methoxyphenoxy) substituents, which may modulate its biological and physicochemical properties.

Properties

Molecular Formula

C19H13FN2O2S

Molecular Weight

352.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C19H13FN2O2S/c1-23-15-4-2-3-5-16(15)24-18-17-14(10-25-19(17)22-11-21-18)12-6-8-13(20)9-7-12/h2-11H,1H3

InChI Key

JJCMKGPRWFZMGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Fluorophenyl Group: This step might involve a coupling reaction, such as Suzuki or Heck coupling, using a 4-fluorophenylboronic acid or a similar reagent.

    Attachment of the 2-Methoxyphenoxy Group: This can be done through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles depending on the reaction conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine and methoxy groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives

Key Observations :

  • Synthetic Efficiency: Derivatives like 7i and 5d are synthesized with high yields (84–87%), suggesting robust protocols for introducing phenoxy/amine substituents . The target compound’s synthesis may follow similar pathways but with adjustments for steric hindrance from the ortho-methoxy group.
  • Melting Points: Melting points for C4-amine analogs (7e–7i) range from 199–231°C, while C4-phenoxy derivatives (e.g., 5d) have lower melting points (~139–146°C), likely due to reduced crystallinity from bulky substituents .

Electronic and Steric Effects on Bioactivity

Enzyme Inhibition (TS/DHFR)
  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group (EWG) in the target compound aligns with SAR trends for thymidylate synthase (TS) inhibition, where EWGs enhance activity (e.g., 4-fluoro, 4-nitro analogs in show IC₅₀ = 0.11–4.6 µM) .
  • Electron-Donating Groups (EDGs): The 2-methoxyphenoxy group (EDG) may reduce TS inhibition compared to EWGs but could improve solubility or DHFR binding. For example, thieno[2,3-d]pyrimidines with EDGs like 4-methoxy exhibit moderate DHFR inhibition (IC₅₀ = 0.56–5.6 µM) .
Antimicrobial and Anticancer Activity
  • Phenoxy vs. Amine Substituents: C4-amine analogs (e.g., 7i) show antimicrobial activity, while C4-phenoxy derivatives (e.g., 5d) are untested but may exhibit similar profiles due to shared core .
  • Thiol vs. Methoxy Groups : Mercapto-substituted analogs () may offer enhanced metal-binding properties for antimicrobial action, whereas methoxy groups prioritize lipophilicity for membrane penetration .

Pharmacokinetic and Physicochemical Properties

  • Oral Bioavailability : Methoxy groups in ’s LHRH antagonist facilitate intramolecular H-bonding, improving oral absorption . The target compound’s 2-methoxy group may mimic this effect.

Biological Activity

5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class. Its unique structural features, including a fluorophenyl group and a methoxyphenoxy moiety, suggest potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine can be represented as follows:

C15H13FN2O3S\text{C}_{15}\text{H}_{13}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes and receptors. The compound likely binds to active sites within target enzymes, leading to inhibition of their activity. Notably, preliminary studies have suggested its potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Biological Activity Assays

The biological activity of 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine has been evaluated through various assays:

  • Anti-inflammatory Activity : The compound has shown promise in suppressing inflammatory pathways by inhibiting COX enzymes. In vitro studies demonstrated a reduction in prostaglandin E2 (PGE2) production, indicating its potential use in treating inflammatory disorders .
  • Anticancer Activity : In cell line studies, this compound exhibited cytotoxic effects against several cancer cell lines. For instance:
    • A549 (lung cancer) : IC50 = 6.6 ± 0.6 µM
    • HepG2 (hepatocellular carcinoma) : IC50 = 6.9 ± 0.7 µM
    • A498 (kidney cancer) : IC50 = 6.8 ± 0.8 µM
      These results suggest that the compound may serve as a lead candidate for further development in oncology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds structurally similar to 5-(4-Fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine:

CompoundTargetActivityReference
Compound ACOX-1Inhibition (IC50 = 10 µM)
Compound BVEGFR-2Inhibition (IC50 = 13 µM)
Compound CA549 CellsCytotoxicity (IC50 = 6.6 µM)

These findings suggest that the thieno[2,3-d]pyrimidine scaffold can yield compounds with significant biological activity.

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